N,N-Diethylisonicotinamide CAS number 530-40-5
N,N-Diethylisonicotinamide CAS number 530-40-5
An In-Depth Technical Guide to N,N-Diethylisonicotinamide (CAS 530-40-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-Diethylisonicotinamide, a pyridinecarboxamide derivative. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical characteristics, analytical methodologies, and potential applications, distinguishing it from its well-known structural isomer, Nikethamide.
Introduction and Structural Context
N,N-Diethylisonicotinamide (CAS: 530-40-5) is the diethylamide derivative of isonicotinic acid (pyridine-4-carboxylic acid).[1] It belongs to the pyridinecarboxamide class of compounds. It is crucial to distinguish this compound from its more extensively studied isomer, N,N-Diethylnicotinamide (Nikethamide, CAS 59-26-7), which is derived from nicotinic acid (pyridine-3-carboxylic acid).[2][3] While both share the same molecular formula (C₁₀H₁₄N₂O) and molecular weight (approx. 178.23 g/mol ), the position of the carboxamide group on the pyridine ring fundamentally alters their chemical and pharmacological profiles.[1][3] N,N-Diethylisonicotinamide's primary utility is currently in chemical synthesis and research, whereas Nikethamide has a history of use as a respiratory stimulant.[4][5]
Caption: Isomeric relationship and distinct applications.
Physicochemical Properties
N,N-Diethylisonicotinamide is typically a colorless to yellow liquid at room temperature.[5] Its properties are well-documented, making it a reliable reagent for various chemical applications.
| Property | Value | Source(s) |
| CAS Number | 530-40-5 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.24 g/mol | [5] |
| Appearance | Colorless to Yellow to Orange clear liquid | [5] |
| Boiling Point | 120 °C | |
| Density | ~1.06 g/mL at 20-25 °C | |
| Refractive Index | ~1.52 (at 20°C) | |
| Purity (Typical) | >99.0% (HPLC/Nonaqueous Titration) | [5] |
| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [1] |
Synthesis Pathway and Protocol
The synthesis of N,N-Diethylisonicotinamide is a robust and high-yielding two-step process. The methodology relies on the conversion of a carboxylic acid to a more reactive acyl chloride intermediate, which then readily undergoes amidation.
Causality of the Synthetic Route
The direct amidation of isonicotinic acid with diethylamine is thermodynamically unfavorable and requires harsh conditions. To facilitate the reaction, the carboxylic acid's hydroxyl group is converted into a superior leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it cleanly converts carboxylic acids into acyl chlorides, with the byproducts being gases (SO₂ and HCl), which simplifies purification.[6] The resulting isonicotinoyl chloride is highly electrophilic and reacts efficiently with the nucleophilic diethylamine to form the stable amide bond.
Caption: Two-step synthesis workflow.
Experimental Protocol: Synthesis of N,N-Diethylisonicotinamide
This protocol is a synthesized representation based on standard organic chemistry principles for acyl chloride formation and amidation.[7][8][9][10]
Step 1: Formation of Isonicotinoyl Chloride
-
Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a drying tube (e.g., filled with CaCl₂).
-
Charging the Flask: Add isonicotinic acid (1.0 eq) to the flask.
-
Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask, potentially while cooling in an ice bath to control the initial exothermic reaction.[7]
-
Reaction: Heat the mixture to reflux (oil bath temperature ~80-85 °C) for 1.5 to 3 hours.[7][10] The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum). The crude crystalline residue is isonicotinoyl chloride (often as its hydrochloride salt), which can be used directly in the next step.[7][8]
Step 2: Amidation to form N,N-Diethylisonicotinamide
-
Setup: Prepare a separate three-necked flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve the crude isonicotinoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene).[7][9] In a separate vessel, prepare a solution of diethylamine (~2.2 eq) and a non-nucleophilic base like triethylamine (~1.1 eq) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Cool the diethylamine solution in an ice bath (0 °C). Add the isonicotinoyl chloride solution dropwise via the dropping funnel with vigorous stirring.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitor by TLC or LC-MS).
-
Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove excess amines, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved via vacuum distillation or column chromatography if necessary.
-
Analytical Methods and Characterization
Ensuring the identity and purity of N,N-Diethylisonicotinamide is critical for its use in research and development. A multi-technique approach provides a self-validating system for quality control.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[5] A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective. Detection is performed using a UV detector at a wavelength where the pyridine ring absorbs (e.g., ~260 nm). Purity is reported as area percent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.
-
¹H NMR will show characteristic signals for the diethyl group (a quartet and a triplet) and distinct aromatic protons on the pyridine ring.
-
¹³C NMR will show the expected number of carbon signals, including the carbonyl carbon and the aromatic carbons.[1]
-
-
Mass Spectrometry (MS): Confirms the molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak corresponding to the compound's mass (m/z ~179.1 for [M+H]⁺).[1]
-
Nonaqueous Titration: A quantitative method to determine purity by titrating the basic nitrogen of the pyridine ring with a standardized acid (e.g., perchloric acid) in a nonaqueous solvent.
Caption: Analytical workflow for quality control.
Applications in Research and Development
While pharmacological data on N,N-Diethylisonicotinamide is scarce compared to Nikethamide, its primary role is as a versatile building block in medicinal chemistry and materials science.
-
Scaffold in Drug Discovery: The pyridine ring is a common motif in pharmaceuticals. This compound provides a functionalized pyridine core that can be further modified to synthesize more complex molecules for screening in drug discovery programs.
-
Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination complexes. This is analogous to its isomer, Nikethamide, which is used as a ligand to prepare copper complexes.[4]
-
Derivatizing Agent: The precursor, isonicotinoyl chloride, has been used as a derivatizing agent to improve the detection of certain molecules in LC-MS/MS analysis, suggesting a potential area of application for related compounds.[11]
The lack of extensive biological studies on N,N-Diethylisonicotinamide itself presents an opportunity for researchers to investigate its pharmacological profile, particularly in comparison to Nikethamide, to understand the structure-activity relationship (SAR) dictated by the position of the functional group on the pyridine ring.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,N-Diethylisonicotinamide presents several hazards.[1]
-
GHS Classification:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage: Store in a cool, dark place, preferably under an inert atmosphere as it may be air sensitive.
Conclusion
N,N-Diethylisonicotinamide (CAS 530-40-5) is a well-defined chemical entity with a straightforward and scalable synthesis. While it shares a molecular formula with the analeptic drug Nikethamide, its distinct structure as a pyridine-4-carboxamide derivative makes it a unique tool for chemical synthesis and research. Its primary value lies in its utility as a building block for more complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for its effective and safe application in the laboratory.
References
-
Synthesis of isonicotinoyl chloride. PrepChem.com. [Link]
-
Synthesis of isonicotinic acid chloride. PrepChem.com. [Link]
-
N,N-Diethylisonicotinamide | C10H14N2O | CID 10735. PubChem, National Center for Biotechnology Information. [Link]
-
Stabilization of blue phase from hydrogen-bonded bent-shaped and T-shaped molecules featuring a branched terminal group - Supporting Information. Royal Society of Chemistry. [Link]
-
N,N-Diethylnicotinamide | C10H14N2O | CID 5497. PubChem, National Center for Biotechnology Information. [Link]
-
Procedure. Organic Syntheses. [Link]
-
Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. PubMed, National Center for Biotechnology Information. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
Sources
- 1. N,N-Diethylisonicotinamide | C10H14N2O | CID 10735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylnicotinamide | 59-26-7 | FD31942 | Biosynth [biosynth.com]
- 3. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-DIETHYLNICOTINAMIDE | 59-26-7 [chemicalbook.com]
- 5. N,N-Diethylisonicotinamide | CymitQuimica [cymitquimica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
